(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzenesulfonyl group, and a piperazine ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Fluorobenzoyl Chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-(4-Methoxybenzenesulfonyl)piperazine: This intermediate can be synthesized by reacting piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of 2-fluorobenzoyl chloride with 4-(4-methoxybenzenesulfonyl)piperazine in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of (2-fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone
- (2-Bromo-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone
- (2-Iodo-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone
Uniqueness
(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19FN2O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-14-6-8-15(9-7-14)26(23,24)21-12-10-20(11-13-21)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3 |
InChI Key |
YGVSQIIVBGPTMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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